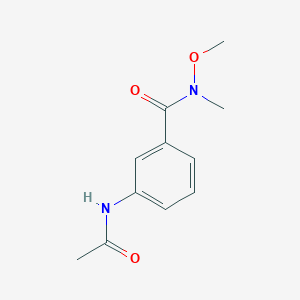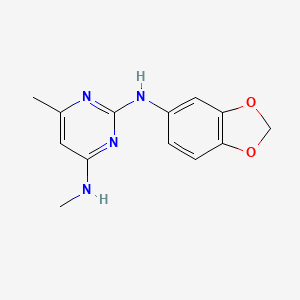
N~2~-1,3-benzodioxol-5-yl-N~4~,6-dimethylpyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-1,3-benzodioxol-5-yl-N~4~,6-dimethylpyrimidine-2,4-diamine is an organic compound that belongs to the class of benzodioxoles and pyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-1,3-benzodioxol-5-yl-N~4~,6-dimethylpyrimidine-2,4-diamine typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol with disubstituted halomethanes.
Formation of the Pyrimidine Moiety: The pyrimidine ring is synthesized through a series of reactions involving the condensation of appropriate aldehydes and amines.
Coupling of Benzodioxole and Pyrimidine Moieties: The final step involves the coupling of the benzodioxole and pyrimidine moieties through a Pd-catalyzed C-N cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N~2~-1,3-benzodioxol-5-yl-N~4~,6-dimethylpyrimidine-2,4-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
N~2~-1,3-benzodioxol-5-yl-N~4~,6-dimethylpyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of N2-1,3-benzodioxol-5-yl-N~4~,6-dimethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler benzodioxole derivative with similar structural features.
2-(1,3-Benzodioxol-5-yl)piperidine: Another benzodioxole derivative with a piperidine ring.
2-(1,3-Benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole: A more complex benzodioxole derivative with additional functional groups.
Uniqueness
N~2~-1,3-benzodioxol-5-yl-N~4~,6-dimethylpyrimidine-2,4-diamine is unique due to its combined benzodioxole and pyrimidine moieties, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C13H14N4O2 |
|---|---|
Molecular Weight |
258.28 g/mol |
IUPAC Name |
2-N-(1,3-benzodioxol-5-yl)-4-N,6-dimethylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C13H14N4O2/c1-8-5-12(14-2)17-13(15-8)16-9-3-4-10-11(6-9)19-7-18-10/h3-6H,7H2,1-2H3,(H2,14,15,16,17) |
InChI Key |
SSPHSMUNOMQFEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC3=C(C=C2)OCO3)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(23R,24S)-14-ethenyl-22,23-bis(methoxycarbonyl)-5-(3-methoxy-3-oxopropyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-9-yl]propanoic acid;3-[(23R,24S)-14-ethenyl-22,23-bis(methoxycarbonyl)-9-(3-methoxy-3-oxopropyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-5-yl]propanoic acid](/img/structure/B14810517.png)
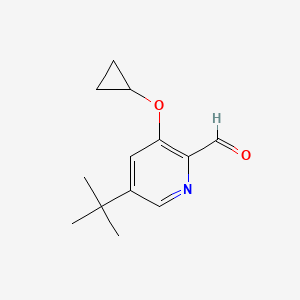
![2-methoxy-N-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-5-nitroaniline](/img/structure/B14810528.png)
![2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B14810542.png)
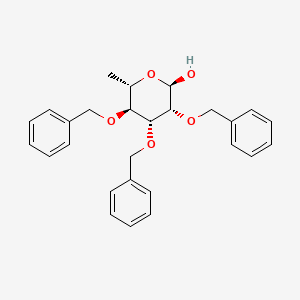

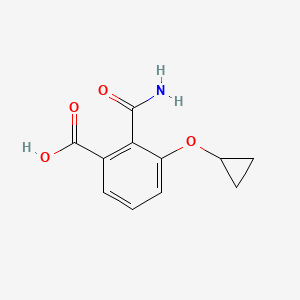


![N'-hydroxy-1H-imidazo[4,5-b]pyridine-6-carboximidamide](/img/structure/B14810570.png)
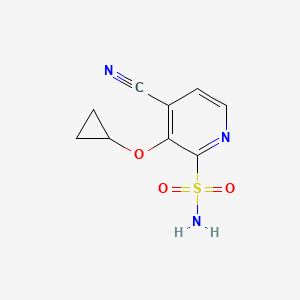
![3-bromo-N'-{[2-(butan-2-yl)phenoxy]acetyl}-4-methylbenzohydrazide](/img/structure/B14810578.png)
![N'~1~,N'~6~-bis[(2,5-dimethylphenoxy)acetyl]hexanedihydrazide](/img/structure/B14810587.png)
